
2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine, is a derivative of the 1,2,4-triazine family, which is known for its diverse applications in medicinal chemistry and material science. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various triazine derivatives and their properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of triazine derivatives often involves the condensation of different precursors. For instance, 2,4,6-tris(diphenylphosphino)-1,3,5-triazine was prepared by reacting cyanuric chloride with trimethylsilyldiphenylphosphine . Similarly, 5-Phenyl-(5,6-diphenyl-)-1,2,4-triazine-3(2H)-thions were synthesized by condensation of phenylglyoxal monohydrate with thiosemicarbazide . These methods suggest that the synthesis of 2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine could potentially involve a halogenated phenyl precursor and a diphenylamine in a condensation reaction.
Molecular Structure Analysis
The molecular structure of triazine derivatives can vary significantly. For example, the solid-state structure of 2,4,6-tris(diphenylphosphino)-1,3,5-triazine showed short intermolecular P···P contacts . The crystal structure of 3-(2-(1,10-phenanthrolyl))-5,6-diphenyl-1,2,4-triazine-chloroaquotriphenyltin(IV) revealed a 5-coordinate tin atom with the triazine moiety not directly coordinating to the metal atom . These findings indicate that the molecular structure of triazine derivatives can be complex and may involve interactions with metal atoms or other intermolecular contacts.
Chemical Reactions Analysis
Triazine derivatives can participate in various chemical reactions. The copper(I) complexes of 2,4,6-tris(diphenylphosphino)-1,3,5-triazine were used in A(3) coupling reactions, showing excellent catalytic efficiency . The reactions of 5-Phenyl-(5,6-diphenyl-)-1,2,4-triazine-3-thions with 1,2-dibromoethane led to the formation of new compounds, indicating the reactivity of the triazine ring with halogenated reagents . This suggests that 2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine could also be reactive in similar coupling reactions or substitutions.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives can be inferred from their crystal structures and synthesis products. For example, the crystal structure of an analog of the anticonvulsant lamotrigine, a triazine derivative, showed substantial distortion between the phenyl and triazine rings, which could affect the compound's aromaticity and reactivity . The supported chlorotriazine reagent was used for the synthesis of amides and dipeptides, indicating its utility in peptide bond formation . These insights suggest that 2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine may have unique physical properties due to its structure and could be useful in synthetic applications involving amide or peptide bond formation.
科学的研究の応用
Triazine Scaffold in Medicinal Chemistry
The triazine scaffold, including compounds like 2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine, plays a significant role in medicinal chemistry due to its biological significance. Triazines are present in three isomeric forms and are known for their wide spectrum of biological activities. They have been evaluated across various models for antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal agents. This highlights the triazine nucleus as a core moiety for drug development research, emphasizing its potential in future pharmaceutical applications (Verma, Sinha, & Bansal, 2019).
Antitumor Activities of Triazine Derivatives
Triazine derivatives, including those related to 2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine, have been synthesized and studied for their antitumor activities. These compounds exhibit a broad spectrum of activities, including antibacterial, antifungal, antiviral, and antiproliferative properties. Their simplicity in synthesis and efficacy make them a valuable scaffold for developing antitumor compounds, demonstrating the potential for new therapeutic strategies against cancer (Cascioferro et al., 2017).
Liquid Crystal Applications
Triazines, such as 2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine, have found applications in the development of liquid crystals. Research on triazine-based mesogens has intensified due to their importance in charge and energy transport investigations and potential organo-electronic applications. The structural modifications undertaken in the triazine-based liquid crystals facilitate altering properties for use in liquid crystal displays and other applications, underscoring the material's scientific relevance (Devadiga & Ahipa, 2019).
Environmental Impact Assessment
The environmental impact of compounds containing chlorophenyl units, similar to those in 2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine, has been assessed through studies on chlorophenols. These compounds exhibit moderate toxic effects to mammalian and aquatic life, with potential considerable toxicity to fish upon long-term exposure. The study of chlorophenols aids in understanding the environmental behavior and risks associated with related compounds, highlighting the importance of monitoring and managing their use and disposal (Krijgsheld & Gen, 1986).
Safety and Hazards
特性
IUPAC Name |
2-(3-bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrClN3/c22-17-11-16(12-18(23)13-17)21-25-19(14-7-3-1-4-8-14)24-20(26-21)15-9-5-2-6-10-15/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKKWMCDZNDYEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC(=C3)Br)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


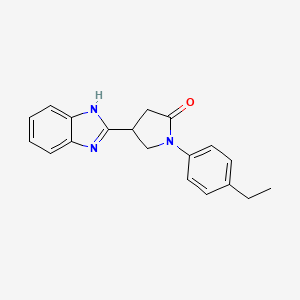
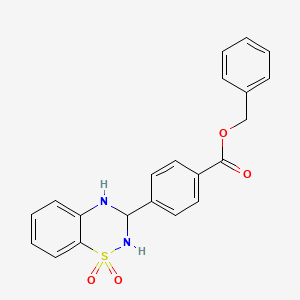
![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2523286.png)
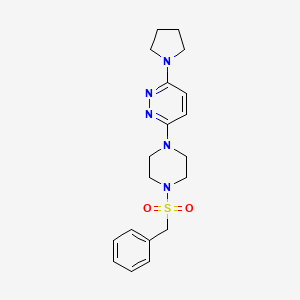
![(3Z)-3-{[(2-ethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2523288.png)
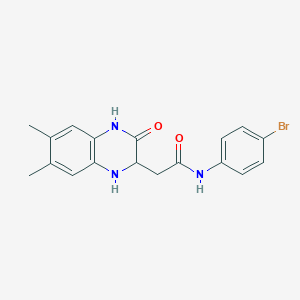

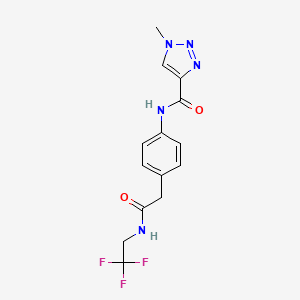

![[(3,4-Dimethoxyphenyl)methyl]thiourea](/img/structure/B2523300.png)


![7-[(E)-but-2-enyl]-3-methyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2523304.png)